Rubidium sulfate
Description
Contextualization and Scientific Significance of Rubidium Sulfate (B86663) (Rb₂SO₄)
Rubidium sulfate is a white crystalline solid belonging to the sulfate family of inorganic compounds biosynth.comchemicalbook.comwikipedia.org. It is characterized by its moderate solubility in water and acids, serving as a key source of rubidium ions in chemical reactions and material synthesis chemicalbook.comsamaterials.com. The compound's scientific significance stems from its role in fundamental chemical research, its applications in specialized materials science, analytical chemistry, and its potential in advanced technological applications samaterials.comchemimpex.comfishersci.noamericanelements.com. As a rubidium salt, it is studied for its unique ionic interactions, crystal lattice dynamics, and optical properties, making it a valuable subject for understanding alkali metal sulfates researchgate.netaip.org.
Overview of Foundational and Contemporary Research Directions
Foundational research on this compound likely centered on its synthesis, basic physical properties, and chemical reactivity. Contemporary academic research, however, delves into more complex phenomena. Significant efforts are directed towards understanding its crystal structure, including various polymorphic phases and their transitions under different temperature and pressure conditions researchgate.nettandfonline.com. Studies also investigate its optical characteristics, such as birefringence and the presence of optical isotropic points, which are crucial for developing photonic devices aip.orgaip.org. Furthermore, research explores its thermal expansion behavior, noting instances of negative thermal expansion in certain phases, which is of interest for materials with tailored thermal properties researchgate.net. Related compounds, such as rubidium hydrogen sulfate (RbHSO₄), are also extensively studied for their ferroelectric properties, proton conductivity, and nonlinear optical behavior, providing a broader context for understanding rubidium-sulfate systems tandfonline.comresearchgate.net.
Scope of Academic Inquiry into this compound Systems
The academic inquiry into this compound systems encompasses a broad range of investigations. This includes detailed crystallographic studies using techniques like X-ray diffraction to elucidate its structure and phase transitions researchgate.nettandfonline.comaip.orgsemanticscholar.org. Spectroscopic methods are employed to analyze its vibrational modes and electronic structure semanticscholar.org. Research also extends to the synthesis and purification of high-purity this compound crystals for experimental use chemicalbook.comaip.orgsemanticscholar.org. Furthermore, studies examine its behavior under varying environmental conditions, such as temperature and pressure, to characterize its phase stability and physical responses researchgate.netaip.org. The compound's optical properties, including refractive indices and the temperature-dependent evolution of birefringence, are also a significant area of academic exploration aip.orgaip.org.
Structure
2D Structure
Properties
CAS No. |
7488-54-2 |
|---|---|
Molecular Formula |
H2O4RbS |
Molecular Weight |
183.55 g/mol |
IUPAC Name |
rubidium(1+);sulfate |
InChI |
InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
XNNUAZGCOYTNQE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |
Canonical SMILES |
OS(=O)(=O)O.[Rb] |
Other CAS No. |
7488-54-2 |
Pictograms |
Irritant |
Synonyms |
rubidium sulfate |
Origin of Product |
United States |
Properties and Characterization of Rubidium Sulfate
Physical Properties
Rubidium sulfate is typically found as a white crystalline solid. Its key physical properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | Rb₂SO₄ | biosynth.comwikipedia.orgchemimpex.com |
| Molecular Weight | 266.999 g/mol | chemicalbook.comwikipedia.orgchemicalbook.com |
| Melting Point | 1050 °C | biosynth.comchemicalbook.comwikipedia.orgchemimpex.comfishersci.nochemicalbook.comprochemonline.comelementschina.com |
| Boiling Point | 1700 °C | biosynth.comchemicalbook.comwikipedia.orgchemicalbook.comprochemonline.comelementschina.com |
| Density | 3.613 g/cm³ (at 25 °C) | chemicalbook.comwikipedia.orgchemimpex.comfishersci.nochemicalbook.comprochemonline.comelementschina.com |
| Solubility in Water | Very soluble; 36 g/100g at 0°C, 82 g/100g at 100°C; 424 mg/ml at 10°C | chemicalbook.comwikipedia.orgsamaterials.comfishersci.nochemicalbook.comprochemonline.com |
| Refractive Index (n<0xE1><0xB5><0xA0>) | 1.513 | wikipedia.orgchemimpex.comchemicalbook.com |
Crystal Structure and Phase Transitions
This compound crystallizes in an orthorhombic system aip.orgsemanticscholar.org. Studies have refined its lattice parameters under ambient conditions:
Space Group: Pnma aip.org
Lattice Parameters:
a = 7.82079(10) Å
b = 5.97778(7) Å
c = 10.44040(13) Å aip.org
Research has also identified different structural phases, such as β-Rb₂SO₄, and investigated phase transitions, particularly at low temperatures researchgate.net. The study of these phase transitions is critical for understanding the material's behavior under varying thermal and mechanical stresses.
Optical Properties
The optical characteristics of this compound crystals are a subject of considerable research interest. The compound is known to be optically biaxial aip.orgaip.org. Investigations have detailed the temperature and spectral dependencies of its birefringence. Notably, an optical isotropic point has been observed where certain refractive indices become equal. This phenomenon occurs at specific wavelengths and temperatures, for example, at λ = 500 nm and T = 85 K, where the birefringence in the Y direction (Δn<0xE1><0xB5><0xA7>) becomes zero aip.orgaip.org. The angle between the optical axes (2V) has been measured at 41.5° at room temperature, decreasing with temperature until the crystal becomes optically uniaxial at 85 K (2V = 0°) aip.orgaip.org.
Thermal Expansion
The thermal expansion of this compound, particularly in its β-phase, has been studied, revealing complex behavior including negative thermal expansion in certain low-temperature ranges researchgate.net. The coefficients of thermal expansion (α) at different temperatures illustrate this anisotropy:
| Temperature (°C) | α<0xE2><0x82><0x90> (10⁻⁶°C⁻¹) | α<0xE2><0x82><0x91> (10⁻⁶°C⁻¹) | α<0xE2><0x82><0x92> (10⁻⁶°C⁻¹) | Phase | Source |
| +25 | 65.4(3) | 59.7(2) | 58.6(2) | β | researchgate.net |
| -170 | -10.3(3) | -8.6(2) | -9.7(2) | β | researchgate.net |
Crystallographic and Structural Investigations of Rubidium Sulfate Materials
Single Crystal X-ray Diffraction Analysis of Rubidium Sulfate (B86663)
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed three-dimensional information about the arrangement of atoms within a crystal. For rubidium sulfate, SC-XRD studies have been crucial in determining its fundamental structural characteristics.
Determination of Crystal Systems and Space Group Symmetries
This compound typically crystallizes in the orthorhombic crystal system. Investigations have identified the Pnma space group as the characteristic symmetry for its room-temperature phase aip.orgldubgd.edu.ua. This space group is indicative of a specific arrangement of atoms and symmetry elements within the crystal lattice. Some literature also refers to a low-temperature modification, β-Rb₂SO₄, with the space group Pmcn researchgate.net, suggesting potential phase transitions or different polymorphic forms. However, the Pnma phase is most commonly reported for the stable room-temperature structure.
Refinement of Lattice Parameters and Unit Cell Dimensions
Precise determination of lattice parameters and unit cell dimensions is a direct outcome of SC-XRD analysis. For the Pnma phase of this compound, the refined unit cell parameters have been reported as follows:
| Parameter | Value (Å) | Uncertainty |
| a | 7.82079 | (10) |
| b | 5.97778 | (7) |
| c | 10.44040 | (13) |
| α | 90.000° | |
| β | 90.000° | |
| γ | 90.000° |
These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice aip.orgldubgd.edu.ua. The unit cell volume for this phase is approximately 489.4 ų.
Analysis of Rubidium and Sulfate Ion Coordination Environments
While detailed analyses of the specific coordination environments of rubidium (Rb⁺) and sulfate (SO₄²⁻) ions, including precise bond lengths and coordination numbers, are not extensively detailed in the readily available literature for pure Rb₂SO₄, general insights into its electronic structure have been provided. For instance, it has been noted that in Rb₂SO₄, the valence band is primarily formed by the 2p states of oxygen atoms, while the conduction band is formed by the 4s electrons of rubidium aip.orgldubgd.edu.ua. Further studies on related compounds or specific experimental conditions might offer more granular details on the ionic coordination and bonding within the Rb₂SO₄ lattice.
Powder X-ray Diffraction Studies of this compound Phases
Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases, assess purity, and analyze microstructural properties such as crystallite size. PXRD patterns serve as fingerprints for crystalline materials.
Phase Identification and Purity Assessment
PXRD is routinely employed to confirm the crystalline nature of synthesized this compound samples and to identify the specific crystalline phase present. The characteristic diffraction pattern of Rb₂SO₄, particularly for its Pnma phase, can be used to verify its identity and assess the purity of the material by comparing experimental patterns with reference data researchgate.netscirp.org. Studies investigating phase transitions or the formation of this compound in ternary systems also rely on PXRD for phase identification researchgate.netscirp.org.
Crystallite Size and Microstructural Analysis
While specific detailed studies on crystallite size and microstructural analysis of this compound using PXRD are not extensively published in the provided search results, the technique is inherently capable of providing such information. By analyzing the broadening of diffraction peaks, parameters like crystallite size and strain can be estimated using methods such as the Scherrer equation or Williamson-Hall analysis. These analyses are crucial for understanding the material's physical properties, which can be influenced by its microstructure.
Neutron and High-Pressure X-ray Diffraction Studies on this compound and its Derivatives
Neutron and high-pressure X-ray diffraction techniques have been instrumental in elucidating the complex structural phase transitions and behaviors of rubidium hydrogen sulfate (RbHSO₄) researchgate.netresearchgate.netnih.goved.ac.uk. These studies have revealed how the atomic arrangement and symmetry of RbHSO₄ change significantly with variations in temperature and pressure, leading to distinct structural phases, including ferroelectric states.
Investigation of Atomic Positions and Disorder Phenomena
Detailed analysis of atomic positions in RbHSO₄ has provided insights into the mechanisms driving its phase transitions. In the paraelectric phase, observed at room temperature, RbHSO₄ crystallizes in a monoclinic structure with space group P2₁/n, where the sulfate groups are reported to be ordered tandfonline.com. Upon cooling into the ferroelectric phase at 200 K, the crystal structure shifts to the monoclinic space group Pn, characterized by distorted sulfate groups tandfonline.com.
Research utilizing neutron Laue diffraction and high-pressure X-ray diffraction has indicated the presence of disordered oxygen atom positions within the hydrogen sulfate anions, consistent with spectroscopic observations researchgate.netnih.gov. Interestingly, in contrast to some other hydrogen-bonded ferroelectric materials, the hydrogen atom positions in the paraelectric phase of RbHSO₄ are described as well-defined and ordered researchgate.netresearchgate.netnih.gov. The overarching mechanism for the ferroelectric transition is understood to involve an order-disorder phenomenon, with intra-hydrogen bond disorder being a key factor contributing to ferroelectricity in solid acids like RbHSO₄ caltech.edu.
| Phase | Temperature (K) | Crystal System | Space Group | Lattice Parameters (Å, °) | Key Features | Citation(s) |
| Paraelectric | ~293 | Monoclinic | P2₁/n | a=14.3503(14), b=4.6187(4), c=14.3933(14), β=118.03(1) | Ordered sulfate groups | tandfonline.com |
| Ferroelectric | 200 | Monoclinic | Pn | a=14.2667(12), b=4.5878(4), c=14.2924(12), β=118.01(1) | Distorted sulfate groups, ferroelectric | tandfonline.com |
| High-Pressure | Varies | Monoclinic | P2₁/c | Not specified | Suppresses ferroelectricity | nih.gov |
Structural Behavior of this compound Under Extreme Conditions
The structural behavior of RbHSO₄ under extreme conditions, particularly high pressure, has been a significant area of investigation. High-pressure X-ray diffraction and neutron diffraction studies have mapped out the pressure- and temperature-dependent phase transitions researchgate.netresearchgate.netnih.goved.ac.uk. RbHSO₄ undergoes a ferroelectric phase transition at relatively low pressures, typically observed below 1 GPa researchgate.netacs.org. More detailed studies using Raman spectroscopy have identified a ferroelectric transition around 0.3 GPa, followed by another structural phase transition around 2.4 GPa acs.org.
Under increasing pressure, RbHSO₄ transitions into a high-pressure phase. This phase is characterized by a symmetry change to the centrosymmetric space group P2₁/c, which effectively suppresses its ferroelectric properties nih.gov. The loss of ferroelectricity at elevated pressures is attributed to changes in the hydrogen bonding networks, leading to increased disorder .
| Transition Type | Pressure (GPa) | Temperature (K) | Observed Effect | Citation(s) |
| Ferroelectric Transition | < 1 | Ambient | Transition to ferroelectric state | researchgate.netacs.org |
| Ferroelectric Transition | ~0.3 | Ambient | Transition to ferroelectric state | acs.org |
| Structural Transition | ~2.4 | Ambient | Change in crystal symmetry | acs.org |
| High-Pressure Phase | > 1 | Ambient | Symmetry change to P2₁/c, loss of ferroelectricity | nih.gov |
| High-Pressure Phase | > 0.3 | Ambient | Loss of ferroelectricity due to disorder |
Examination of Intermolecular Interactions and Hydrogen Bonding in this compound Structures (e.g., RbHSO₄)
Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the structural characteristics and phase transitions of RbHSO₄ researchgate.netcaltech.edu. As a hydrogen-bonded ferroelectric material, its properties are intrinsically linked to the dynamics and arrangements of hydrogen bonds within its crystal lattice researchgate.net.
In RbHSO₄, hydrogen bonds form chains of hydrogen sulfate anions (HSO₄⁻) that extend along specific crystallographic axes researchgate.net. These hydrogen bonds are a manifestation of strong dipole-dipole attractions between molecules where a hydrogen atom is covalently bonded to a highly electronegative atom (like oxygen) and is in proximity to another electronegative atom with a lone pair of electrons libretexts.orglibretexts.orgglowscotland.org.uk. The precise nature and strength of these hydrogen bonds, and how they change with pressure (e.g., variations in donor-acceptor distances), are critical for understanding the material's response to external stimuli researchgate.net. The order-disorder mechanisms associated with these hydrogen bonds are fundamental to the appearance of ferroelectricity in RbHSO₄ caltech.edu.
Compound List
this compound (Rb₂SO₄)
Rubidium hydrogen sulfate (RbHSO₄)
Spectroscopic Characterization of Rubidium Sulfate Systems
Vibrational Spectroscopy (Raman and Fourier Transform Infrared) of Rubidium Sulfate (B86663) and Related Compounds
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides detailed insights into the molecular structure and bonding within rubidium sulfate. These techniques probe the vibrational modes of the sulfate anion (SO₄²⁻) and the interactions within the crystal lattice.
Spectral Assignment of Sulfate Vibrational Modes
The sulfate ion (SO₄²⁻) possesses a tetrahedral structure (T<0xE1><0xB5><0x83> symmetry) and exhibits characteristic internal vibrational modes. In a free sulfate ion, these are:
ν₁ (A₁): Symmetric S-O stretching (Raman active)
ν₂ (E): S-O bending (Raman active)
ν₃ (T₂): Asymmetric S-O stretching (Raman and IR active)
ν₄ (T₂): Asymmetric S-O bending (Raman and IR active)
In crystalline this compound, the local symmetry around the sulfate ion may be lowered, leading to splitting of these degenerate modes (ν₂ and ν₄) and the appearance of new lattice modes. Studies on alkali metal sulfates, including this compound, have identified these characteristic sulfate vibrations. For instance, in aqueous solutions, the ν₁ mode of the sulfate ion is observed around 980.75 cm⁻¹ capes.gov.br. In solid-state FTIR spectra, the sulfate ion typically shows strong absorption bands in the region of 1100-1200 cm⁻¹ (asymmetric stretching, ν₃) and around 600-700 cm⁻¹ (asymmetric bending, ν₄) dvpublication.comnii.ac.jpcopernicus.org. Raman spectra also reveal these modes, with ν₁ often appearing as a sharp band around 980 cm⁻¹ and ν₃ and ν₄ in the higher and lower frequency regions, respectively colab.wsunl.edunih.gov. The presence of the rubidium cation (Rb⁺) can influence the frequencies and intensities of these modes due to cation-anion interactions, leading to shifts compared to spectra of other alkali metal sulfates capes.gov.brcolab.wsunl.edu.
Detection of Phase Transition Signatures through Vibrational Changes
This compound and related compounds are known to undergo phase transitions, which are often accompanied by significant changes in their crystal structure and, consequently, their vibrational spectra. Raman spectroscopy has been employed to detect these structural transformations. For example, studies on rubidium hydrogen sulfate (RbHSO₄) have shown that phase transitions are evident from the appearance or disappearance of Raman-active modes and changes in the slopes of mode frequencies with applied pressure acs.orgresearchgate.net. These changes in vibrational modes can be attributed to alterations in the symmetry of the unit cell, changes in bonding, or ordering/disordering of ions within the crystal lattice acs.orgresearchgate.netnih.gov. For Rb₂SO₄ itself, while a high-temperature phase transition (around 922 K) from a pseudohexagonal paraelectric phase to an orthorhombic ferroelastic phase is known aip.orgldubgd.edu.uaaip.org, specific low-temperature phase transition signatures in its vibrational spectra are less commonly reported in the provided literature, though studies on related compounds suggest the potential for such observations nih.gov.
Table 1: Typical Vibrational Assignments for Sulfate Ion (SO₄²⁻)
| Mode | Symmetry (Free Ion) | Expected Activity | Approximate Frequency Range (cm⁻¹) | Notes |
| S-O Symmetric Stretching (ν₁) | A₁ | Raman | 980-1000 | Often a sharp, intense band. |
| S-O Bending (ν₂) | E | Raman | 450-500 | Can be split in crystal. |
| S-O Asymmetric Stretching (ν₃) | T₂ | Raman, IR | 1100-1200 | Strong absorption in IR, often split in crystal. |
| S-O Asymmetric Bending (ν₄) | T₂ | Raman, IR | 600-700 | Strong absorption in IR, often split in crystal. |
| Lattice Modes | N/A | Raman, IR | < 200 | External vibrations involving cation and anion motion; sensitive to crystal structure and phase. |
Electronic Spectroscopy (UV-Vis-NIR) for this compound
UV-Vis-NIR spectroscopy is instrumental in characterizing the electronic transitions within this compound, providing information about its optical absorption, transmission, and energy band structure.
Determination of Optical Absorption and Transmission Characteristics
This compound exhibits high transparency in the visible and near-infrared regions of the spectrum. Studies on doped this compound crystals report transmittance levels exceeding 90% in the visible and near-infrared range researchgate.net. The fundamental absorption edge, marking the onset of electronic transitions from the valence band to the conduction band, is typically observed in the ultraviolet (UV) region. For undoped this compound crystals, the fundamental absorption is noted around 280 nm researchgate.netsemanticscholar.org. This corresponds to a low UV cut-off wavelength, which is advantageous for applications in optoelectronics and photonics researchgate.netrsc.orgresearchgate.net.
Evaluation of Optical Band Gap Energy
The optical band gap (E<0xE1><0xB5><0x82>) of this compound, representing the minimum energy required to excite an electron from the valence band to the conduction band, can be determined from its UV-Vis absorption spectra. Using methods like the Tauc plot, which relates the absorption coefficient (α) to photon energy (hν), the band gap can be calculated. Reported values for the optical band gap of this compound are generally in the range of 4.8 to 5.21 eV aip.orgresearchgate.netrsc.orgresearchgate.net. For instance, a direct band gap of 4.89 eV has been reported for Rb₂SO₄ crystals, with the valence band primarily formed by oxygen 2p states and the conduction band by rubidium 4s electrons aip.orgaip.org. Another study reported a band gap of 5.21 eV for a related rubidium hydrogen succinate (B1194679) hydrate (B1144303) crystal rsc.org.
Table 2: Optical Properties of this compound
| Property | Value | Notes |
| UV Cut-off Wavelength | ~280 nm | Fundamental absorption edge. |
| Transparency Range | Visible and Near-Infrared | High transmittance (>90%) reported in these regions researchgate.net. |
| Optical Band Gap (E<0xE1><0xB5><0x82>) | 4.8 - 5.21 eV | Direct band gap reported aip.orgresearchgate.netrsc.orgresearchgate.net. |
| Valence Band Maxima | Oxygen 2p states | aip.orgaip.org |
| Conduction Band Minima | Rubidium 4s electrons | aip.orgaip.org |
| Refractive Indices (λ=632.8 nm) | N<0xE1><0xB5><0x96> = 1.5131, N<0xE2><0x82><0x98> = 1.5133, N<0xE1><0xB5><0x82> = 1.5144 | Optically biaxial at room temperature aip.org. |
| Optical Isotropic Point | Exists at ~495 nm (room temp.) | Refractive indices n<0xE2><0x82><0x97> and n<0xE2><0x82><0x98> intersect aip.orgaip.org. Changes to uniaxial at 85 K aip.orgaip.org. |
Photoluminescence and Photoconductivity Studies in this compound Crystals
While extensive studies on the photoluminescence (PL) and photoconductivity of pure this compound are not detailed in the provided snippets, related research on doped or analogous compounds offers context. For instance, studies on other rubidium-containing salts, such as rubidium hydrogen succinate hydrate, have reported blue light emission around 484 nm in photoluminescence studies rsc.orgrsc.org. These studies also indicate negative photoconductivity, meaning the conductivity decreases upon illumination, which is a less common but observed phenomenon in some materials rsc.orgrsc.org. The fundamental electronic structure, characterized by a wide band gap, suggests that pure this compound is unlikely to exhibit strong visible photoluminescence unless defects or dopants are present to create mid-gap states.
Compound List:
this compound (Rb₂SO₄)
Rubidium hydrogen sulfate (RbHSO₄)
Trirubidium hydrogen disulfate (Rb₃H(SO₄)₂)
Rubidium hydrogen succinate hydrate (RbHSH)
Aluminum this compound, dodecahydrate (AlRb(SO₄)₂·12H₂O)
Rubidium potassium sulfate (RbKSO₄)
Dielectric Spectroscopy of this compound Crystals
Dielectric spectroscopy is a powerful technique used to probe the dynamic response of a material to an applied electric field over a range of frequencies and temperatures. For this compound and its derivatives, these studies help elucidate the nature of charge carriers, relaxation processes, and phase transitions.
Measurement of Dielectric Constant and Dielectric Loss
The dielectric constant (ε') and dielectric loss (ε'') of this compound crystalline systems are typically measured using impedance spectroscopy or LCR meters across various frequencies, often spanning from kilohertz (kHz) to megahertz (MHz) ranges semanticscholar.orgscience.govrsc.orgtandfonline.com. These measurements reveal how the material's ability to store electrical energy (dielectric constant) and dissipate energy as heat (dielectric loss) changes with the applied field's frequency.
Studies on L-leucine doped this compound (LLRS) crystals indicate that both the dielectric constant and dielectric loss exhibit a decreasing trend with increasing frequency at room temperature semanticscholar.orgresearchgate.net. This behavior is generally attributed to the combined contributions of different polarization mechanisms, including electronic, ionic, dipolar, and space charge polarizations. At lower frequencies, these polarization mechanisms can effectively respond to the alternating electric field, leading to higher dielectric constants. However, as the frequency increases, the ability of these mechanisms to follow the field diminishes, resulting in a reduction of both the dielectric constant and dielectric loss semanticscholar.orgresearchgate.net. Similar trends, where dielectric constant and dielectric loss decrease with increasing frequency, have been observed in rubidium hydrogen succinate hydrate (RbHSH) rsc.org. For lithium this compound (LRS), a significant frequency dispersion in the dielectric constant is noted, particularly in the vicinity of its transition temperature (Tc = 477 K) science.govtandfonline.com.
Table 1: Trends in Dielectric Properties with Frequency for this compound Systems
| Compound/System | Dielectric Constant (ε') | Dielectric Loss (ε'') | Trend with Increasing Frequency |
| L-leucine doped this compound (LLRS) | Decreases | Decreases | Decreases |
| Rubidium Hydrogen Succinate Hydrate (RbHSH) | Decreases | Decreases | Decreases |
| Lithium Rubidium Sulphate (LRS) | Shows strong dispersion | - | Exhibits dispersion |
Note: Specific numerical values for dielectric constant and loss as a function of frequency for pure this compound are not extensively detailed in the provided search snippets. The trends observed in doped and related compounds are presented.
Analysis of Electrical Conductivity and Activation Energy
The electrical conductivity of this compound-based materials is fundamentally linked to the movement of charge carriers, which is often thermally activated. Investigations into the temperature dependence of electrical conductivity provide insights into the dominant conduction mechanisms and allow for the calculation of activation energies.
For lithium this compound (LRS), the AC conductivity (σ(ω)) demonstrates a pronounced temperature dependence and a less significant frequency response science.govtandfonline.com. The conduction process in such systems is understood to involve both small and large polarons, with contributions from band and hopping mechanisms at lower temperatures worldscientific.comworldscientific.com. The activation energy associated with dielectric relaxation in LRS has been reported as 0.41 eV, while the activation energy for conduction (Econd) is found to be 0.43 eV. This close agreement suggests that the species responsible for conduction and relaxation are similar at higher temperatures worldscientific.comworldscientific.com.
In studies of L-leucine doped this compound (LLRS), activation energies were determined by analyzing plots of the natural logarithm of AC conductivity (ln(σac)) against the reciprocal of temperature (1000/T) at various frequencies. Research indicates that the activation energy for LLRS tends to increase as the frequency of the applied field increases semanticscholar.org.
For rubidium ammonium (B1175870) hydrogen sulfate, activation energies for conductivity have been determined in distinct temperature regimes: 0.15 eV for the range of 440-560 K and 0.10 eV for temperatures exceeding 560 K researchgate.net. In K₂Ni(SO₄)₂ crystals, the activation energy for the real part of the conductivity was found to range from 0.72 eV to 1.08 eV across the studied temperature spectrum researchgate.net.
Table 2: Activation Energies for Conduction in this compound Systems
| Compound/System | Activation Energy (eV) | Temperature Range / Conditions | Reference |
| Lithium Rubidium Sulphate (LRS) | 0.43 | Conduction (Econd) | worldscientific.comworldscientific.com |
| Lithium Rubidium Sulphate (LRS) | 0.41 | Dielectric Relaxation | worldscientific.comworldscientific.com |
| L-leucine doped this compound (LLRS) | Varies with frequency | Frequency dependent | semanticscholar.org |
| Rubidium Ammonium Hydrogen Sulphate | 0.15 | 440-560 K | researchgate.net |
| Rubidium Ammonium Hydrogen Sulphate | 0.10 | > 560 K | researchgate.net |
| K₂Ni(SO₄)₂ crystals | 0.72 - 1.08 | Studied temperature range | researchgate.net |
Investigation of Phase Transition Phenomena in Rubidium Sulfate and Its Derivatives
Temperature-Dependent Phase Transitions in Rubidium Sulfate (B86663) Crystals
Rubidium sulfate (Rb₂SO₄) undergoes temperature-dependent phase transitions that alter its optical properties. Research indicates that Rb₂SO₄ is optically biaxial at room temperature, but its optical characteristics change significantly as the temperature is lowered.
Identification of Isotropic Points and Optical Biaxiality Changes
Studies have identified an optical isotropic point (OIP) in this compound crystals. At room temperature, Rb₂SO₄ is optically biaxial, with an angle between its optical axes (2V) of approximately 41.5° aip.orgldubgd.edu.uadntb.gov.ualdubgd.edu.uaresearchgate.net. As the temperature decreases, this angle diminishes almost linearly. At a specific temperature, T = 85 K, the crystal transitions from an optically biaxial state to an optically uniaxial state, where the angle between the optical axes becomes 0° aip.orgldubgd.edu.uadntb.gov.ualdubgd.edu.uaresearchgate.net. This phenomenon signifies the presence of an optical isotropic point at 85 K, where the symmetry of the optical indicatrix increases aip.orgldubgd.edu.uadntb.gov.ualdubgd.edu.uaresearchgate.netresearchgate.net. The transition through an OIP is associated with a change in the sign of birefringence aip.orgldubgd.edu.uaresearchgate.netresearchgate.net. Further investigations have also suggested the possibility of a hexagonal-orthorhombic phase transition in this compound, which may be a second-order phase transition icm.edu.plicm.edu.pl. Birefringence dispersion inversion has been observed in the X and Y directions at 400 K and 620 K, respectively icm.edu.plicm.edu.pl.
Dilatometric and Refractive Parameters Across Transitions
The dilatometric and refractive parameters of this compound crystals have been investigated across a range of low temperatures aip.orgldubgd.edu.ualdubgd.edu.uaresearchgate.net. It has been observed that the linear dimensions and volume of the crystal decrease with decreasing temperature, and these dimensional changes are anisotropic aip.orgldubgd.edu.ualdubgd.edu.uaresearchgate.net. The refractive indices (nᵢ) for all crystal physical directions increase as the temperature decreases aip.orgldubgd.edu.ualdubgd.edu.uaresearchgate.net. At the optical isotropic point (85 K), the values of electronic polarizability (αₓ and α<0xE1><0xB5><0xA3>) become equal aip.orgldubgd.edu.uadntb.gov.ualdubgd.edu.ua. The anisotropy coefficient (A) for Rb₂SO₄ at room temperature is 0.053, decreasing to 0.037 at 85 K due to the crystal approaching an isotropic state ldubgd.edu.ua. Another study identified a phase transition at 923 K, characterized by an endothermic anomaly in differential thermal analysis (DTA), indicating a second-kind phase transition as there were no jump-like changes in refractive indices lnu.edu.ua. This transition is also associated with a loss of mass in the temperature range of 625-738 K due to the thermal decomposition of OH₃⁺ ions and the emission of H₂ and O₂ molecules lnu.edu.ua.
Pressure-Induced Phase Transitions in Rubidium Hydrogen Sulfate (RbHSO₄)
Rubidium hydrogen sulfate (RbHSO₄) is a ferroelectric material that exhibits distinct phase transitions under applied pressure, altering its structural and electrical properties.
Ferroelectric and Paraelectric Phase Transformations
High-pressure studies using neutron Laue diffraction and X-ray diffraction have revealed that RbHSO₄ undergoes a ferroelectric transition under pressure before transforming into a third, high-pressure phase hpstar.ac.cnresearchgate.netacs.orgnih.gov. Ferroelectric behavior in RbHSO₄ was first reported, with a generally accepted Curie temperature of 264 K hpstar.ac.cn. Dielectric and diffraction studies have observed ferroelectric phase transitions below 1 GPa acs.orgnih.govresearchgate.netnih.gov. Raman spectroscopy studies have identified transitions around 0.3 GPa and 2.4 GPa researchgate.netacs.orgnih.gov. The transition around 0.3 GPa is attributed to HSO₄⁻ ion ordering, leading to ferroelectricity, while the transition at 2.4 GPa is associated with significant changes in vibrational frequencies, indicating a structural phase transition with a potential lowering of crystal symmetry researchgate.netacs.orgnih.gov. The high-pressure phase has a revised symmetry to the centrosymmetric space group P2₁/c, which results in the suppression of ferroelectricity hpstar.ac.cnresearchgate.netnih.gov.
Microscopic Origins and Mechanisms of Structural Transformations
The microscopic origins of the phase transitions in RbHSO₄ are linked to the ordering of hydrogen atoms within the hydrogen sulfate anions. In the paraelectric phase, H-atom positions are well-defined and ordered, which contrasts with other hydrogen-bonded ferroelectric materials where they might be disordered hpstar.ac.cnresearchgate.netnih.gov. Raman spectroscopy indicates that HSO₄⁻ ion ordering is the driving force for the ferroelectric phase transition occurring around 0.3 GPa researchgate.netacs.orgnih.gov. The structural transformation at higher pressures (around 2.4 GPa) involves significant changes in stretching and bending vibrational frequencies, suggesting a more profound structural rearrangement researchgate.netacs.orgnih.gov. The symmetry of the high-pressure phase is identified as P2₁/c, a centrosymmetric space group that eliminates ferroelectricity hpstar.ac.cnresearchgate.netnih.gov. Diagrams illustrate the reorientation of Rb⁺ cations and HSO₄⁻ anions, leading to the formation of staggered hexagonal channels and new hydrogen-bonding systems in different phases researchgate.net.
Comparative Analysis of Phase Transitions in this compound Alums
While specific comparative data for this compound alums against pure this compound is not extensively detailed in the provided search results, the general class of alums, which includes compounds like RbAl(SO₄)₂·12H₂O, is known to exhibit phase transitions. For instance, some this compound alums, such as RbTi(SO₄)₂·12H₂O, undergo phase transitions below 80 K, with spectroscopic changes being similar to their caesium counterparts researchgate.net. These transitions can involve changes from cubic to orthorhombic structures researchgate.net. The study of alums often focuses on their structural chemistry and how different cations (like Rb⁺ and Cs⁺) and anions (like SO₄²⁻ and SeO₄²⁻) influence their phase transition behaviors and crystal modifications (e.g., α-alum vs. β-alum) researchgate.net. The positioning of OIPs in Rb₂SO₄ into a lower temperature range compared to potassium sulfates suggests differences in their transition dynamics and optical properties icm.edu.pl.
Advanced Applications of Rubidium Sulfate in Materials Science and Engineering
Development of Nonlinear Optical (NLO) Materials Based on Rubidium Sulfate (B86663)
Nonlinear optical (NLO) materials are crucial for technologies like laser frequency conversion and optical switching. The development of new NLO materials often involves exploring compounds that possess noncentrosymmetric crystal structures, a key requirement for second-order nonlinear effects.
While extensive research exists on various rubidium-containing compounds for NLO applications, specific data on pure rubidium sulfate as a primary NLO material is not widely reported in scientific literature. Materials such as rubidium titanyl phosphate (RTP) and rubidium titanyl arsenate are well-known for their NLO properties. However, the direct application and detailed characterization of this compound for these purposes are less common.
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack inversion symmetry wikipedia.org.
There is a lack of specific studies measuring the Second Harmonic Generation (SHG) efficiency of pure this compound crystals. For a material to be an effective SHG crystal, it must possess a non-centrosymmetric crystal structure. While this compound is crystalline, its suitability and efficiency for SHG have not been a significant focus of research. In contrast, other rubidium compounds, such as those in the potassium titanyl phosphate (KTP) family, are well-regarded for their SHG capabilities wikipedia.org. The investigation into the nonlinear optical properties of atomic rubidium vapor has been a subject of study, but this does not directly translate to the properties of its solid sulfate salt uu.nlgitlab.ioresearchgate.netarxiv.org.
Third-order nonlinear optical effects, governed by the third-order susceptibility (χ⁽³⁾), include phenomena like the Kerr effect and third-harmonic generation. These are not restricted by crystal symmetry in the same way as second-order effects and can occur in a wider range of materials rochester.edu.
Utilization in Energy Storage and Conversion Devices
Rubidium compounds, including the sulfate, are being investigated for their potential to enhance the performance of energy storage and conversion systems. The introduction of rubidium ions can influence ionic conductivity and material stability, which are critical parameters for batteries, fuel cells, and solar cells.
Studies on rubidium salts of phosphotungstic acid have also demonstrated high ionic conductivity, suggesting the potential of rubidium-containing compounds in solid electrolytes for electrochemical devices mdpi.com. In the context of rubidium-ion batteries, ionic liquid electrolytes containing rubidium have been developed, showing moderate ionic conductivity and a wide electrochemical window, enabling the reversible intercalation of rubidium ions into graphite electrodes jst.go.jpresearchgate.net.
Table 1: Performance of Rubidium-Containing Electrolytes in Batteries
| Battery Type | Rubidium Additive | Key Finding | Reference |
|---|---|---|---|
| Sodium-Ion | 0.05 M RbPF₆ | Increased capacity retention to 95.3% after 100 cycles. | researchgate.net |
| Rubidium-Ion | Rb[FTA]–[C₄C₁pyrr][FTA] | Ionic conductivity of 2.3 mS cm⁻¹ at 298 K. | jst.go.jp |
In the field of photovoltaics, particularly perovskite solar cells, the incorporation of rubidium cations has been shown to significantly improve device performance and stability. Although rubidium ions are not typically fully embedded into the perovskite lattice, their presence can lead to enhanced power conversion efficiency (PCE) acs.org.
Table 2: Impact of Rubidium Incorporation on Perovskite Solar Cell Performance
| Perovskite Composition | Key Performance Metric | Value | Reference |
|---|---|---|---|
| FA₀.₉₅Rb₀.₀₅PbI₃ | Power Conversion Efficiency (PCE) | 16.2% | acs.org |
| FA₀.₈₀MA₀.₁₅Rb₀.₀₅PbI₂.₅₅Br₀.₄₅ | Power Conversion Efficiency (PCE) | 19.6% | acs.org |
| RbCsMAFA | Stabilized Power Conversion Efficiency (PCE) | 21.6% | semi.ac.cn |
| RbCsMAFA | Open-Circuit Voltage (Voc) | 1.24 V | semi.ac.cnresearchgate.net |
Application in Specialty Glass and Ceramic Manufacturing
Rubidium compounds are utilized in the manufacturing of specialty glasses and ceramics to impart specific properties. The large ionic radius of rubidium influences the structure and properties of the resulting materials.
In glass manufacturing, the addition of rubidium oxide (Rb₂O), which can be derived from this compound during the melting process, can increase the density and refractive index of the glass digitalfire.com. This is particularly useful for optical applications where high refractive index glass is required cosoonchem.com. Rubidium also extends the vitrification range in certain glass systems and can suppress phase separation, leading to more homogenous glasses digitalfire.com. Unlike some other alkali metals, rubidium does not tend to cause phase separation in binary silicate glasses digitalfire.com. These properties make rubidium-containing glasses suitable for optical instruments and other advanced applications cosoonchem.com.
In the field of ceramics, this compound can be used in the preparation of various ceramic materials cosoonchem.com. The incorporation of rubidium can influence the thermal and electrical properties of the final ceramic product. While specific, detailed research on the role of this compound in ceramic formulations is limited, its use as a component in electronic ceramics has been noted cosoonchem.com.
Table 3: Effects of Rubidium in Glass Properties
| Property | Effect of Rubidium Addition | Reference |
|---|---|---|
| Density | Increases | digitalfire.com |
| Refractive Index | Increases | digitalfire.com |
| Vitrification Range | Extends in certain systems | digitalfire.com |
Integration in Electronic Components and Semiconductor Fabrication
This compound (Rb₂SO₄) serves as a crucial inorganic compound in the advancement of materials science, particularly in the fabrication of electronic components and semiconductors. Its utility stems from its role as a stable source of rubidium for various specialized applications, including the creation of thin films and as a component in dielectric materials.
Precursor Material for Thin-Film Deposition
While not typically used directly in deposition processes, this compound is a vital raw material for synthesizing more volatile or reactive rubidium compounds that serve as precursors in thin-film fabrication. Techniques such as thermal evaporation and atomic layer deposition (ALD) require specialized precursors to grow thin films with precise control over thickness and composition.
In the realm of photovoltaics, rubidium-containing thin films have been shown to significantly enhance the performance of solar cells. For instance, post-deposition treatments using rubidium fluoride (RbF) on Copper Indium Gallium Selenide (CIGS) absorber layers have led to record efficiencies in thin-film solar cell technology. researchgate.netsemanticscholar.org This treatment can increase the carrier concentration and reduce recombination rates within the device. semanticscholar.org Similarly, the introduction of rubidium has been found to promote the formation of single-phase monoclinic Copper Tin Sulfide (B99878) (CTS) and increase grain size, which are desirable properties for solar absorber layers. researchgate.net
The synthesis of precursors for these applications, such as RbF or specialized organometallics like rubidium t-butoxide for ALD, often begins with a stable, high-purity rubidium source like this compound. The sulfate is converted through established chemical pathways into the desired precursor compound, making it a foundational material in the supply chain for advanced semiconductor and photovoltaic manufacturing.
Dielectric Properties for Capacitors and Resistors
This compound is recognized for its dielectric properties, making it a candidate for use in electronic components such as capacitors and resistors. The dielectric constant of a material quantifies its ability to store electrical energy in an electric field. Materials with stable dielectric properties are essential for the reliable performance of passive electronic components.
Research into the physical properties of this compound crystals has provided data on its refractive indices, which are intrinsically linked to a material's dielectric response at optical frequencies. The temperature dependence of the refractive indices for Rb₂SO₄ has been measured, showing a consistent increase as the temperature decreases.
| Refractive Index Axis | Temperature Coefficient (dn/dT) in K⁻¹ |
|---|---|
| nₓ | 3.95 × 10⁻⁵ |
| nᵧ | 4.085 × 10⁻⁵ |
| n₂ | 4.85 × 10⁻⁵ |
Studies have also been conducted on the dielectric properties of related compounds, such as Rubidium Hydrogen Sulfate (RbHSO₄), which is known to be a ferroelectric material. jps.jp The insights gained from these related sulfates contribute to the broader understanding of how rubidium compounds behave as dielectrics, informing their potential integration into electronic components.
Catalytic Applications and Related Chemical Processes Utilizing this compound
In industrial chemistry, catalysts are employed to accelerate chemical reactions, thereby making processes more efficient and economically viable. alliedacademies.org this compound is an important source of rubidium used as a promoter in heterogeneous catalytic systems. A promoter is a substance that, while not a catalyst itself, enhances the activity, selectivity, or stability of the primary catalyst.
A notable example is in the synthesis of ammonia (B1221849), where rubidium compounds have been studied as promoters for ruthenium-based catalysts. Research indicates that the rubidium promoter interacts strongly with the active metal component (ruthenium), which can enhance the catalytic activity. researchgate.net The effectiveness of such promoters is linked to their ability to modify the electronic properties of the catalyst's surface.
The function of alkali sulfates as promoters can also be seen in other large-scale industrial processes. For example, in the Contact Process for manufacturing sulfuric acid, potassium sulfate is added to the vanadium(V) oxide catalyst. essentialchemicalindustry.org The promoter lowers the melting point of the catalyst, allowing it to form a thin, active liquid layer over the solid support, thereby increasing the effective surface area and catalytic efficiency. essentialchemicalindustry.org Given the chemical similarities between potassium and rubidium, this compound can be expected to function in a similar capacity in various catalytic systems.
The general mechanism for many catalytic processes involving alkali metal promoters is the donation of electron density to the active metal catalyst, which facilitates the adsorption and dissociation of reactant molecules. This compound serves as a stable and reliable source for introducing rubidium into these complex catalyst formulations.
Role in Thermoionic Detector Technology
This compound plays a direct and critical role in a specialized analytical instrument known as a thermoionic detector (TID), also referred to as a Nitrogen-Phosphorus Detector (NPD). wikipedia.org This detector is highly sensitive and selective for nitrogen- and phosphorus-containing organic compounds, making it invaluable in gas chromatography for applications such as environmental analysis and pesticide residue detection. srigc.comshimadzu.com
The core component of a TID is a small, electrically heated ceramic bead. This bead is impregnated with an alkali metal source, and this compound is a commonly used material for this purpose. thermofisher.com
The operational principle of the detector is as follows:
The ceramic bead, containing this compound, is heated to a high temperature (600-800°C). chemconnections.org
At this temperature, in the presence of a very low flow of hydrogen gas, a plasma is formed around the bead. chemconnections.orgstudy.com
The heated rubidium source emits rubidium radicals and establishes a stable, low-level background current of ions between the bead and a collector electrode. srigc.comshimadzu.com
When molecules containing nitrogen or phosphorus elute from the gas chromatography column and adsorb onto the hot surface of the bead, they undergo specific surface-catalyzed reactions. srigc.com
These reactions cause a significant increase in the emission of ions from the bead, which is measured as a sharp increase in the collector current. This amplified signal indicates the presence of the target analyte.
The high selectivity of the detector arises because the bead's surface work function is significantly lowered by the nitrogen and phosphorus compounds, leading to a much greater ionization efficiency for these compounds compared to hydrocarbons. wikipedia.org this compound is an ideal source material due to its stability and ability to provide a long-lasting and consistent supply of rubidium atoms to the bead's surface.
Computational and Theoretical Investigations of Rubidium Sulfate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational approach for investigating the electronic structure of materials. For rubidium sulfate (B86663), DFT calculations have been instrumental in determining its band structure, density of states, and electronic polarizability. These calculations provide insights into the fundamental electronic behavior and optical responses of the crystal.
Electronic Band Structure and Density of States
DFT calculations, often utilizing codes like CASTEP, have been performed on rubidium sulfate and related compounds to analyze their electronic band structure and density of states (DOS) researchgate.netresearchgate.netresearchgate.netrsc.orgsemanticscholar.orgflapw.de. These studies reveal that the valence bands in Rb₂SO₄ are relatively flat in k-space, suggesting a substantial effective mass for charge carriers researchgate.net. The top of the valence band is predominantly formed by the 2p states of oxygen atoms, while the bottom of the conduction band is derived from the 4s electrons of rubidium researchgate.netldubgd.edu.ua. This electronic configuration influences the material's optical absorption and other electronic properties. The density of states diagrams further detail the contributions of individual atoms to the electronic bands, offering a granular understanding of the electronic distribution within the crystal researchgate.netresearchgate.netresearchgate.netrsc.orgsemanticscholar.org. Similar band structures have been observed in isomorphic crystals like rubidium ammonium (B1175870) sulfate (RbNH₄SO₄) and lithium this compound (LiRbSO₄), with variations in the valence band origins depending on the specific cation researchgate.netrsc.org.
Prediction of Electronic Polarizability
Electronic polarizability (αᵢ) quantifies how easily the electron cloud of a molecule or crystal can be distorted by an external electric field, which directly influences its optical properties, such as refractive index and birefringence researchgate.netldubgd.edu.uaresearchgate.net. DFT calculations have been employed to determine the temperature dependence of the electronic polarizability of this compound crystals researchgate.netldubgd.edu.uaresearchgate.net. It has been observed that αᵢ increases slightly as the temperature decreases. This behavior is linked to the existence of an optical isotropic point, where specific components of the polarizability tensor become equal (e.g., αₓ and α₂), leading to a change in the crystal's optical character researchgate.netldubgd.edu.uaresearchgate.net.
Bond Valence Sum (BVS) Calculations for Structural Insights in this compound Compounds
The Bond Valence Sum (BVS) method is a technique used to assess the oxidation states and bonding environments of atoms within a crystal structure by summing the valences of the bonds incident to an atom govst.edunih.govgovst.edumdpi.com. While direct BVS calculations specifically for this compound are not extensively detailed in the provided search snippets, the method itself is a standard tool for validating crystal structure determinations and understanding bonding characteristics in related inorganic compounds govst.edugovst.edu. In general, BVS calculations involve summing the contributions of individual bond valences, which are empirically related to bond lengths through established formulas govst.edunih.gov. For rubidium-containing compounds, BVS analysis has been successfully applied to determine the oxidation states of rubidium cations, confirming their expected +1 charge govst.edugovst.edu. This method provides a quantitative measure of bond strength and can highlight deviations from ideal bonding, offering insights into structural stability and potential defects.
Molecular Dynamics and Ab Initio Simulations of this compound Systems
Molecular Dynamics (MD) and ab initio simulations offer powerful tools for studying the dynamic behavior and electronic properties of materials at the atomic level. While specific ab initio MD simulations focused solely on solid this compound are not explicitly detailed in the provided results, ab initio MD simulations have been conducted on related systems and liquid rubidium.
Ab initio molecular dynamics simulations have been used to study liquid rubidium, examining its structural and electronic properties under various conditions aps.orgaps.org. These studies involve solving the electronic structure for each ionic configuration during the simulation, providing a highly accurate, albeit computationally intensive, approach aps.orgaps.org. For instance, simulations of liquid rubidium revealed changes in the electronic density of states with pressure, showing a decrease in the s-component and an increase in the d-component near the Fermi level with compression, indicative of an s-d transition in the liquid state aps.org.
Furthermore, ab initio quantum mechanical charge field (QMCF) molecular dynamics simulations have been employed to study the solvation of ions, such as the sulfate ion in aqueous solution researchgate.netcas.cz and rubidium ions in liquid ammonia (B1221849) researchgate.net. These simulations provide detailed insights into the coordination numbers, bond distances, and dynamic behavior of solvated species. For the sulfate ion in water, simulations indicated an average coordination number of approximately 11 water molecules, with specific S-O and S···O distances determined researchgate.net. The study of rubidium ion solvation in liquid ammonia provided insights into the coordination number and structure of the first solvation shell researchgate.net.
While direct ab initio MD on solid Rb₂SO₄ is not prominently featured, the principles and methodologies applied in these related simulations are directly transferable to understanding the dynamics and electronic interactions within the solid-state material.
Reactivity and Thermal Decomposition Studies of Rubidium Sulfate
Analysis of Thermal Decomposition Pathways and Products of Rubidium Sulfate (B86663)
Rubidium sulfate is generally considered stable under ambient conditions ontosight.aispectrumchemical.com. However, when subjected to elevated temperatures, it undergoes thermal decomposition. The primary decomposition pathway identified involves the breakdown of this compound into rubidium sulfide (B99878) and oxygen gas. This process can be represented by the following chemical equation:
Rb₂SO₄(s) → Rb₂S(s) + 2O₂(g) you-iggy.comwebqc.org
This reaction is classified as a thermal decomposition involving redox processes, where the sulfate anion is reduced and oxygen is liberated you-iggy.com. Under extreme thermal stress or in the presence of specific reactive environments, decomposition may also yield sulfur oxides (SOx) and rubidium oxides (Rb₂O) as byproducts spectrumchemical.com. The specific temperature at which significant decomposition occurs is not precisely defined in the literature, but its melting point is reported at 1050 °C and boiling point at 1700 °C, indicating thermal stability up to these temperatures under normal pressure wikipedia.orgprochemonline.comalfachemic.com.
Table 1: Thermal Decomposition Products of this compound
| Decomposition Pathway | Products | Conditions (if specified) | Primary Source |
| Thermal Decomposition | Rubidium sulfide (Rb₂S), Oxygen (O₂) | High temperatures | you-iggy.comwebqc.org |
| Thermal Decomposition | Sulfur oxides (SOx), Rubidium oxides (Rb₂O) | High temperatures | spectrumchemical.com |
Solution Chemistry of this compound
This compound demonstrates notable solubility characteristics in various solvents, primarily water. It is described as highly soluble in water ontosight.ai, and also as moderately soluble in water and acid americanelements.com. Conversely, other sources state it is insoluble in acids biosynth.com. It exhibits solubility in some organic solvents, such as ethanol, which is utilized for its purification through recrystallization biosynth.com.
In aqueous solutions, this compound can participate in equilibrium reactions, leading to the formation of double salts. For instance, in ternary systems involving this compound, calcium sulfate, and water, rubidium syngenite (B78856) (Rb₂SO₄·CaSO₄·H₂O) has been identified researchgate.net. Furthermore, studies on mixed salt systems, such as the Na₂SO₄–Rb₂SO₄ system, have elucidated phase diagrams, indicating interactions and potential compound formation in solution researchgate.net. The behavior of this compound in solution is consistent with that of other alkali metal sulfates, which are generally characterized by their good water solubility americanelements.com.
Table 2: Key Physical and Solubility Properties of this compound
| Property | Value | Source |
| Melting Point | 1050 °C | wikipedia.orgprochemonline.comalfachemic.com |
| Boiling Point | 1700 °C | wikipedia.orgprochemonline.comalfachemic.com |
| Density | 3.613 g/cm³ | wikipedia.orgprochemonline.comalfachemic.com |
| Solubility in Water | Highly soluble / Moderately soluble | ontosight.aiwikipedia.orgalfachemic.comamericanelements.com |
| Solubility in Acids | Insoluble | biosynth.com |
| Solubility in Ethanol | Soluble (for recrystallization) | biosynth.com |
Compound Name List:
this compound (Rb₂SO₄)
Advanced Analytical Methodologies for Rubidium Sulfate Characterization
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide both qualitative and quantitative information about chemical substances. For rubidium sulfate (B86663), various spectroscopic techniques are utilized to determine its concentration or to analyze its structural and elemental components.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a versatile technique for quantitative analysis, based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a substance and its concentration ijnrd.org. While rubidium sulfate itself may not have strong chromophores in the typical UV-Vis range, the technique can be employed indirectly. For instance, it is used in conjunction with High-Performance Liquid Chromatography (HPLC) as a detector for eluting compounds ijnrd.org. Furthermore, UV-Vis spectroscopy can be used to quantify specific ions or species that may be present as impurities or reaction products associated with this compound, such as the indirect determination of sulfate radicals through the formation of Ce(IV) researchgate.net. In multicomponent analysis, UV-Vis spectroscopy combined with chemometrics can selectively quantify individual species acs.org.
Infrared (IR) Spectroscopy: Infrared spectroscopy provides a unique "fingerprint" of a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations longdom.org. This technique is valuable for both qualitative identification and quantitative analysis, as the intensity of absorption peaks correlates with the concentration of the analyte longdom.org. For sulfate-containing compounds like this compound, IR spectroscopy can identify characteristic vibrational modes of the sulfate ion (SO₄²⁻) researchgate.netresearchgate.net. Studies have established limits of detection (LOD) and quantification (LOQ) for sulfate ions using IR spectroscopy, with reported values of 0.005 M and 0.015 M, respectively nih.gov. Quantitative analysis using IR can be advantageous for mixtures where components have similar chemical properties, as it can offer selectivity mpg.desci-hub.se.
Raman Spectroscopy: Raman spectroscopy, which also probes molecular vibrations, offers complementary information to IR spectroscopy. It is particularly effective for analyzing aqueous solutions and solid-state samples ondavia.comresearchgate.netcolab.ws. The intensity of Raman scattering is directly proportional to the analyte's concentration, enabling quantitative measurements ondavia.comresearchgate.net. For sulfate ions, quantitative analysis can be performed by measuring the intensity ratio of the sulfate peak to the water's hydroxyl (OH) stretching band, using water as an internal standard ondavia.comresearchgate.net. Comparative studies have shown that Raman spectroscopy can provide quantitative data for sulfate with LOD and LOQ values of 0.031 M and 0.095 M, respectively, which are higher than those obtained by IR nih.gov. Raman spectroscopy has also been utilized to classify different crystalline forms of this compound compounds, such as this compound alums, and to quantify specific structural parameters like trigonal field splitting in vanadium-containing alums acs.org.
Flame Emission Spectroscopy and Atomic Absorption Spectroscopy (AAS): While primarily discussed under elemental analysis, flame emission spectroscopy is a spectroscopic technique that can be used for the quantitative determination of elements like rubidium by analyzing the light emitted from excited atoms in a flame ajsonline.orgresearchgate.net. This method relies on the characteristic emission wavelengths of rubidium.
Table 1: Spectroscopic Techniques for Quantitative Analysis
| Technique | Analyte/Application | Key Findings / Capabilities | Source(s) |
| UV-Vis Spectroscopy | Various analytes (e.g., protein concentration) | Quantitative analysis via Beer-Lambert Law; used as HPLC detector; indirect determination of sulfate radicals. | ijnrd.org, researchgate.net, acs.org |
| IR Spectroscopy | Sulfate ions, Organic molecules | Quantitative analysis via peak intensity; provides molecular fingerprint; LOD/LOQ for sulfate: 0.005 M / 0.015 M. | longdom.org, nih.gov, mpg.de, researchgate.net |
| Raman Spectroscopy | Sulfate ions, this compound alums | Quantitative analysis via intensity ratio (e.g., to water OH); LOD/LOQ for sulfate: 0.031 M / 0.095 M; structural classification. | acs.org, ondavia.com, nih.gov, researchgate.net, colab.ws |
| Flame Emission Spectroscopy | Rubidium | Quantitative determination via characteristic emission spectrum; used for elemental analysis. | ajsonline.org, researchgate.net |
Chromatographic and Gravimetric Approaches for Purity Assessment
Chromatographic and gravimetric methods are fundamental for assessing the purity of this compound and quantifying specific ions or impurities.
Gravimetric Analysis: Gravimetric analysis determines the amount of a substance by converting it into a product of known composition that can be weighed. For this compound, gravimetric methods can be employed to determine the rubidium content or the sulfate content. Rubidium can be quantitatively precipitated and weighed as compounds such as rubidium cobaltinitrite (Rb₂Na[Co(NO₂)₆]·H₂O) with a reported precision of ±0.5% akjournals.comosti.gov. Alternatively, sulfate can be determined by precipitating it as barium sulfate (BaSO₄), a method that has yielded results with a deviation of 2.11% from theoretical values ukessays.com. Gravimetric determination of rubidium can also be performed using other compounds like rubidium chloride (RbCl) or rubidium hexachloroplatinate (Rb₂[PtCl₆]) osti.gov.
Chromatographic Techniques: Chromatography separates components of a mixture based on their differential distribution between a mobile phase and a stationary phase.
Ion Chromatography (IC): IC is particularly effective for the separation and quantification of ionic species, including anions like sulfate. It is widely used for analyzing high-purity water and various industrial samples thermofisher.comsigmaaldrich.commdpi.comijeast.comlcms.cz. IC methods can achieve low limits of detection for sulfate, such as 0.1 mg/L sigmaaldrich.commdpi.com. Gradient elution techniques are employed to separate ions with varying affinities, allowing for the accurate determination of sulfate and other anions in complex matrices lcms.cz.
Other Chromatographic Methods: While specific applications for this compound purity using techniques like HPLC or Gas Chromatography (GC) are less detailed in the provided search results, chromatography in general is recognized as a key method for assessing the purity of chemical compounds, including rubidium salts vwr.com. Methods for purifying rubidium chloride, for example, involve separation techniques that are foundational to chromatographic principles core.ac.uk.
Table 2: Chromatographic and Gravimetric Approaches for Purity Assessment
| Technique | Analyte/Application | Key Findings / Capabilities | Source(s) |
| Gravimetric Analysis | Rubidium, Sulfate | Determination of Rb as Rb₂Na[Co(NO₂)₆]·H₂O (±0.5% precision); Determination of SO₄²⁻ as BaSO₄ (2.11% deviation). | akjournals.com, osti.gov, ukessays.com, osti.gov |
| Ion Chromatography | Anions (e.g., Sulfate) | Separation and quantification of ionic species; suitable for high-purity water analysis; low detection limits for sulfate. | thermofisher.com, sigmaaldrich.com, mdpi.com, ijeast.com, lcms.cz |
| Chromatography | General Purity Assessment | Used for assessing the purity of rubidium compounds. | vwr.com |
X-ray Fluorescence (XRF) and Atomic Absorption Spectroscopy (AAS) for Elemental Composition
X-ray Fluorescence (XRF) and Atomic Absorption Spectroscopy (AAS) are powerful techniques for determining the elemental composition of this compound, including the quantification of rubidium and the detection of trace impurities.
X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive technique used to determine the elemental composition of a sample by measuring the characteristic X-ray fluorescence emitted from a material when it is excited by a primary X-ray beam rsc.org. XRF has been successfully applied to the determination of rubidium in various rubidium-containing compounds, including rubidium uranium(IV) trisulfate, achieving a precision better than ±0.5% akjournals.comosti.gov. It is also employed for screening the inorganic composition of materials, with the capability to detect elements like rubidium mdpi.com. XRF analysis can provide a comprehensive elemental profile, making it suitable for quality control and material characterization mdpi.com. The technique's sensitivity allows for the detection of elements even at trace levels, and it requires minimal sample preparation rsc.orgmdpi.com.
Atomic Absorption Spectroscopy (AAS): AAS is a widely used technique for determining the concentration of specific elements in a sample by measuring the absorption of light by free atoms in the gaseous state. It is highly effective for elemental analysis, particularly for trace metals carlroth.comsigmaaldrich.com. AAS is routinely used for the determination of rubidium, with specialized standards available for accurate quantification reagecon.com. For this compound, AAS can be employed to quantify the rubidium content and to detect and quantify trace metal impurities, often with high purity levels specified (e.g., 99.8% metals basis) carlroth.comcarlroth.com. AAS can also be used indirectly for sulfate determination by measuring the unreacted excess of barium after sulfate precipitation unt.edulasalle.edu. Flame AAS, using various flame types like air-acetylene or nitrous oxide-acetylene, is a common configuration for rubidium analysis, often requiring ionization suppressors like potassium or cesium to ensure accurate measurements researchgate.netunt.edu.
Table 3: XRF and AAS for Elemental Composition
| Technique | Analyte/Application | Key Findings / Capabilities | Source(s) |
| X-ray Fluorescence (XRF) | Rubidium, Inorganic constituents | Quantitative determination of Rb in compounds (e.g., Rb₂U(SO₄)₃ with <±0.5% precision); screening of elemental composition; trace element detection. | akjournals.com, osti.gov, mdpi.com, mdpi.com |
| Atomic Absorption Spectroscopy (AAS) | Rubidium, Trace metal impurities, Indirect Sulfate | Quantification of Rb; detection of trace impurities (ppm range); indirect sulfate determination via barium measurement; ionization suppression techniques. | carlroth.com, unt.edu, carlroth.com, lasalle.edu, reagecon.com, sigmaaldrich.com, researchgate.net |
Future Research Directions and Emerging Applications of Rubidium Sulfate
Exploration of Novel Rubidium Sulfate-Based Composites and Nanomaterials
The frontier of materials science is increasingly focused on composites and nanomaterials, where combining different substances or engineering materials at the nanoscale yields unprecedented properties. Future research into rubidium sulfate (B86663) is trending in this direction, with a focus on creating new functional materials.
One promising area is the development of rubidium-based nanoparticles (NPs). While some research has utilized precursors like rubidium chloride to create nanoparticles with antibacterial properties or for bone regeneration applications, the use of this compound as a starting material remains a relatively unexplored avenue. dergipark.org.tr High-purity, submicron, and nanopowder forms of this compound are available, suggesting its potential as a key ingredient in fabricating advanced materials. nanochemazone.com Metallic ions from sources like this compound can be dispersed in suspended or coated nanoparticles, which are then used in applications such as solar cells and fuel cells. nanochemazone.comsamaterials.com
Furthermore, the creation of composites incorporating this compound could enhance catalytic activity. Research on rubidium salts of phosphotungstic acid has shown they possess a larger specific surface area and pore volume compared to their cesium counterparts, making them effective catalysts in organic synthesis. mdpi.com This suggests that embedding this compound within porous matrices or creating core-shell structures could lead to novel catalysts with tailored activities. Another area of exploration is in advanced adsorbents; while materials like HS-Fe₃O₄@MIL-53(Al) composites have been developed to capture rubidium ions from solutions, future work could investigate the properties of composites containing this compound for sensing or other functional applications. researchgate.net
Development of In-situ Characterization Techniques for Dynamic Studies
Understanding how materials behave in real-time under operational conditions is crucial for developing next-generation technologies. The application of in-situ and operando characterization techniques to this compound is a critical future research direction. These methods allow scientists to observe the physical and chemical transformations of a material as they happen, providing invaluable insights into reaction mechanisms and degradation pathways.
In fields where this compound shows promise, such as in batteries and catalysis, these dynamic studies are essential. For instance, in lithium-sulfur (Li-S) batteries, operando X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XANES) are used to track the evolution of sulfur species during charge-discharge cycles. acs.orgacs.org Given that this compound is explored as a cation in electrolytes to improve battery performance, similar in-situ techniques could elucidate its role in stabilizing interfaces or influencing ion transport dynamics. cosoonchem.com
Surface-sensitive techniques are particularly relevant. A detailed study of alkali metal sulfates using X-ray photoelectron spectroscopy (XPS) and X-ray induced Auger electron spectroscopy (XAES) has already provided a foundation for characterizing the electronic properties and the role of the cation. Applying these techniques in-situ would allow researchers to monitor surface changes on this compound-containing electrodes or catalysts during a reaction, revealing information about active sites and degradation. The table below summarizes key techniques and their potential applications for studying this compound.
| In-situ/Operando Technique | Abbreviation | Potential Application for this compound Studies |
| X-ray Photoelectron Spectroscopy | XPS | Monitoring surface chemistry and electronic state changes in catalysts or electrodes. |
| X-ray Induced Auger Electron Spectroscopy | XAES | Distinguishing between different chemical states of sulfur on the surface. |
| X-ray Absorption Near Edge Structure | XANES | Tracking the evolution of sulfur and rubidium species in battery electrolytes. acs.org |
| Synchrotron X-ray Diffraction | XRD | Observing phase transformations and structural changes under operational conditions. |
| Differential Electrochemical Mass Spectrometry | DEMS | Analyzing gas evolution reactions at the electrode-electrolyte interface in batteries. |
These advanced characterization methods are necessary to move beyond static analysis and understand the complex, dynamic behavior of this compound in applied environments.
Tailoring Properties through Advanced Synthesis and Processing Methods
The properties of a chemical compound are intrinsically linked to its synthesis and processing. While traditional methods for producing this compound, such as the reaction of rubidium carbonate or hydroxide with sulfuric acid, yield a reliable product, they offer limited control over critical material properties like particle size, morphology, and surface area. cosoonchem.comdocbrown.info Future research will focus on advanced synthesis routes to tailor these properties for specific high-tech applications.
Advanced synthesis methods that hold promise include:
Controlled Precipitation: By carefully controlling parameters such as reagent concentration, temperature, and pH, it is possible to influence the nucleation and growth of crystals. This can be used to produce this compound particles with a specific size distribution, which is crucial for applications in catalysis and electronics.
Hydrothermal Synthesis: This method, which involves crystallization from high-temperature aqueous solutions, has been used to create rubidium aluminosilicates. rsc.org Applying this technique to this compound could yield highly crystalline materials with unique morphologies that are not accessible through conventional methods.
Solvent Extraction and Crystallization: In hydrometallurgical processes for recovering rubidium, solvent extraction is used to separate it from other ions. A subsequent crystallization step can produce high-purity this compound. researchgate.net Optimizing this process can be a method for producing material with specifically desired purity levels and crystalline habits.
Composite Synthesis: Research on rubidium salts of phosphotungstic acid has demonstrated that synthesis conditions directly impact properties like specific surface area. mdpi.com Applying similar principles to create this compound composites, where the salt is grown within a host matrix, could tailor its properties for catalytic or adsorptive applications.
By moving beyond standard bulk synthesis, researchers can unlock new functionalities and improve the performance of this compound in a variety of applications.
Broader Industrial and Environmental Applications (excluding toxicology and basic safety)
Looking ahead, the applications for this compound are set to expand into new industrial and environmental domains, driven by its unique chemical and physical properties.
In the industrial sector, catalysis remains a key area of interest. This compound is a raw material for other rubidium salts, which are important catalysts. cosoonchem.com A patented technology utilizes a rubidium-cesium-vanadium catalyst for the low-temperature production of sulfuric acid, a cornerstone of the chemical industry. google.com Further research into this compound-promoted catalysts could lead to more efficient and environmentally friendly industrial processes. In the energy sector, its use as a cation in battery electrolytes to improve performance and lifespan is an active area of development. cosoonchem.com The reversible electrochemical insertion of rubidium ions into carbon materials also opens possibilities for new types of ion batteries. rsc.org
Environmentally focused applications are also emerging. One significant area is resource recovery. With the increasing demand for rare alkali metals, efficient extraction from sources like salt lake brines is critical. Advanced adsorbent materials are being developed to selectively capture rubidium from these brines, after which it can be recovered, potentially as this compound. mdpi.com This not only provides a valuable resource but also addresses a waste stream. The strong sorption of rubidium to micaceous minerals in soils also has implications for environmental remediation and understanding the long-term fate of elements in the environment. nih.gov
Furthermore, there is growing interest in using solid sorbents for carbon dioxide capture. While research has focused on materials like zeolites and amine-functionalized silica, the potential of alkali metal-containing composites is being explored. rsc.orggatech.edu The development of novel this compound-based composites could offer new pathways for capturing CO₂ from industrial flue gas or directly from the air.
Q & A
(Basic) What are the standard laboratory protocols for synthesizing high-purity rubidium sulfate, and how can purity be quantitatively validated?
This compound (Rb₂SO₄) is typically synthesized via acid-base neutralization (e.g., RbOH + H₂SO₄ → Rb₂SO₄ + H₂O) or direct reaction of rubidium carbonate with sulfuric acid. Key steps include:
- Precipitation and crystallization : Slow evaporation under controlled humidity to avoid hygroscopic interference.
- Purity validation : Use X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental composition, and thermogravimetric analysis (TGA) to detect impurities like hydrated phases .
- Example data table :
| Method | Yield (%) | Purity (ICP-OES) | Characterization Techniques |
|---|---|---|---|
| Acid-base neutralization | 92 ± 3 | 99.5% Rb₂SO₄ | XRD, ICP-OES, TGA |
| Hydrothermal synthesis | 85 ± 5 | 98.8% Rb₂SO₄ | SEM-EDS, Raman spectroscopy |
(Advanced) How can researchers resolve discrepancies in reported solubility data for this compound across varying temperature ranges?
Discrepancies often arise from uncontrolled variables (e.g., humidity, ionic strength). Methodological steps include:
- Standardized conditions : Conduct solubility measurements in deionized water under inert atmosphere (e.g., N₂) to prevent CO₂ absorption.
- Reproducibility trials : Repeat experiments ≥3 times with calibrated equipment.
- Meta-analysis : Compare literature data (e.g., 20°C solubility ranges from 42.5–44.1 g/100 mL) and identify outliers linked to methodological differences (e.g., gravimetric vs. spectroscopic quantification) .
(Basic) Which spectroscopic techniques are most effective for characterizing the structural and vibrational properties of this compound?
- Raman spectroscopy : Identifies symmetric SO₄²⁻ stretching modes (~980 cm⁻¹) and lattice vibrations.
- FTIR : Detects asymmetric SO₄²⁻ vibrations (~1100 cm⁻¹).
- Solid-state NMR : Resolves rubidium ion coordination environments (e.g., ⁸⁷Rb NMR chemical shifts). Cross-validate with XRD to correlate spectral features with crystal symmetry .
(Advanced) What computational strategies can model the electronic structure of this compound, and how do they align with experimental data?
- Density Functional Theory (DFT) : Optimize crystal structure using VASP or Gaussian with PBEsol functionals. Compare calculated lattice parameters (e.g., a = 5.72 Å) with XRD data.
- Bandgap analysis : Compare DFT-predicted bandgaps (∼6 eV) with UV-Vis spectroscopy results. Discrepancies >0.5 eV may indicate incomplete basis sets or missing dispersion corrections .
(Basic) What are the critical safety protocols for handling this compound in experimental settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of Rb₂SO₄ dust.
- Waste disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .
(Advanced) How can isotopic labeling (e.g., ⁸⁷Rb) be applied to study ion-exchange dynamics in this compound?
- Isotope enrichment : Synthesize Rb₂SO₄ with ⁸⁷Rb isotopes (natural abundance: 27.8%).
- Tracer studies : Use neutron diffraction or mass spectrometry to track Rb⁺ migration in ion-exchange resins or solid electrolytes.
- Kinetic analysis : Model diffusion coefficients (D) from time-resolved isotopic distribution data .
(Basic) What are the best practices for measuring the hygroscopicity of this compound?
- Gravimetric method : Expose samples to controlled humidity (e.g., 30–90% RH) in desiccators and measure mass change over time.
- Dynamic vapor sorption (DVS) : Quantify water uptake isotherms at 25°C. Rb₂SO₄ typically exhibits deliquescence above 80% RH .
(Advanced) What experimental designs can optimize crystal growth of this compound for single-crystal X-ray diffraction?
- Slow cooling : Dissolve Rb₂SO₄ in hot deionized water and cool at 0.5°C/hour.
- Seed crystals : Introduce microcrystalline Rb₂SO₄ to induce oriented growth.
- Solvent choice : Use ethanol-water mixtures to reduce solubility and enhance crystal size .
(Basic) How should researchers document and report synthetic yields and characterization data for this compound to ensure reproducibility?
- Detailed procedures : Specify molar ratios, temperatures, and stirring durations.
- Data transparency : Report yields as mean ± standard deviation (n ≥ 3).
- Supplementary materials : Include raw XRD spectra, ICP-OES calibration curves, and TGA profiles .
(Advanced) What methodologies address contradictions in the reported catalytic activity of this compound in organic transformations?
- Control experiments : Compare Rb₂SO₄ with inert salts (e.g., K₂SO₄) to isolate catalytic effects.
- Kinetic profiling : Use in-situ FTIR or NMR to track reaction intermediates.
- Surface analysis : Perform XPS or AFM to correlate catalytic activity with surface morphology .
(Basic) What are the key thermodynamic parameters (e.g., ΔH, ΔG) for this compound dissolution, and how are they experimentally derived?
- Calorimetry : Measure enthalpy change (ΔH) using isothermal titration calorimetry.
- Solubility-temperature curves : Calculate ΔG from van’t Hoff plots. Reported ΔH for Rb₂SO₄ dissolution is ~25 kJ/mol .
(Advanced) How can synchrotron-based techniques enhance the study of this compound’s structural phase transitions under high pressure?
- High-pressure XRD : Use diamond anvil cells (DAC) to monitor lattice compression (e.g., phase transitions above 5 GPa).
- EXAFS : Resolve local Rb⁺ coordination changes during phase transitions. Compare with DFT simulations .
(Basic) What statistical methods are appropriate for analyzing variability in this compound synthesis outcomes?
- ANOVA : Test for significant yield differences across synthesis batches.
- Principal Component Analysis (PCA) : Identify dominant variables (e.g., pH, temperature) influencing purity .
(Advanced) How can researchers design experiments to probe the role of this compound in hybrid perovskite stability for photovoltaic applications?
- Accelerated aging tests : Expose Rb₂SO₄-doped perovskites to UV light/humidity and track degradation via XRD.
- Impedance spectroscopy : Measure ion migration suppression effects. Correlate with Rb⁺ concentration gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
